molecular formula C8H17Cl2N2O2P B193347 Tetrahydro-2-(bis(2-chloroethyl)amino)-3-methyl-2H-1,3,2-oxazaphosphorine 2-oxide CAS No. 22089-17-4

Tetrahydro-2-(bis(2-chloroethyl)amino)-3-methyl-2H-1,3,2-oxazaphosphorine 2-oxide

Cat. No. B193347
CAS RN: 22089-17-4
M. Wt: 275.11 g/mol
InChI Key: GTSZJFSUYZICDS-UHFFFAOYSA-N
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Description

This compound is also known as Cyclophosphamide . It is a cytotoxic nitrogen mustard derivative widely used in cancer chemotherapy . It cross-links DNA, causes strand breakage, and induces mutations .


Molecular Structure Analysis

The empirical formula of Cyclophosphamide is C7H15Cl2N2O2P . Its molecular weight is 279.10 . The SMILES string representation is [H]O [H].ClCCN (CCCl)P1 (=O)NCCCO1 .


Physical And Chemical Properties Analysis

Cyclophosphamide is soluble in water at 0.1 g/mL, producing a clear, colorless solution . Its melting point is between 49-51 °C .

Scientific Research Applications

Mass Spectrometric Characterization

Tetrahydro-2-(bis(2-chloroethyl)amino)-3-methyl-2H-1,3,2-oxazaphosphorine 2-oxide, known for its use in antitumor agents like cyclophosphamide, has been characterized using mass spectrometry. This includes studying hydroperoxy and alkylthio derivatives, demonstrating the existence of diastereomers and the utilization of derivatization methods for quantitative isolation and identification of activated metabolic intermediates from biological material (Przybylski et al., 1977).

Synthesis and Antitumor Activity Analysis

Research has been conducted on the synthesis of cyclophosphamide analogs, including benzo annulated cyclophosphamide and related systems, to assess potential increased antitumor activity. This has led to the identification of various compounds with differing degrees of activity in antitumor evaluations (Ludeman & Zon, 1975).

Metabolic Studies and Derivative Synthesis

Metabolic studies have focused on understanding the excretion and action modes of this compound and its derivatives, leading to the synthesis of deuterium-labeled analogs. These studies are crucial for the quantitative analysis of the drug and its metabolites in human body fluids (Griggs & Jarman, 1975).

Novel Synthetic Routes

There has been development in novel synthetic routes for various enantiomers of this compound starting from natural sources like L-tartaric acid. This includes the synthesis of 2-(bis-(2-chloroethyl)-amino)-5-benzyloxy-tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide and its intermediates and products (Zhang Ming, 1992).

Application in Deuterium Labelling and Mass Spectrometry

The use of deuterium labelling and mass spectrometry has been applied to study the metabolism of the enantiomers of cyclophosphamide. This method allows for the monitoring of differential metabolism of the enantiomers, aiding in the quantification of the drug and its metabolites in biological samples (Cox et al., 1977).

Safety And Hazards

Cyclophosphamide is a cytostatic compound and is a constituent of several polychemotherapy regimens . It may cause side effects such as alopecia, sterility, birth defects, mutations, and cancer .

properties

IUPAC Name

N,N-bis(2-chloroethyl)-3-methyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Cl2N2O2P/c1-11-5-2-8-14-15(11,13)12(6-3-9)7-4-10/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSZJFSUYZICDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCOP1(=O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80944716
Record name 2-[Bis(2-chloroethyl)amino]-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydro-2-(bis(2-chloroethyl)amino)-3-methyl-2H-1,3,2-oxazaphosphorine 2-oxide

CAS RN

22089-17-4
Record name 2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(bis(2-chloroethyl)amino)-3-methyl-, 2-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022089174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[Bis(2-chloroethyl)amino]-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tetrahydro-2-(bis(2-chloroethyl)amino)-3-methyl-2H-1,3,2-oxazaphosphorine 2-oxide
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Tetrahydro-2-(bis(2-chloroethyl)amino)-3-methyl-2H-1,3,2-oxazaphosphorine 2-oxide
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Tetrahydro-2-(bis(2-chloroethyl)amino)-3-methyl-2H-1,3,2-oxazaphosphorine 2-oxide
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Tetrahydro-2-(bis(2-chloroethyl)amino)-3-methyl-2H-1,3,2-oxazaphosphorine 2-oxide
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Tetrahydro-2-(bis(2-chloroethyl)amino)-3-methyl-2H-1,3,2-oxazaphosphorine 2-oxide
Reactant of Route 6
Tetrahydro-2-(bis(2-chloroethyl)amino)-3-methyl-2H-1,3,2-oxazaphosphorine 2-oxide

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